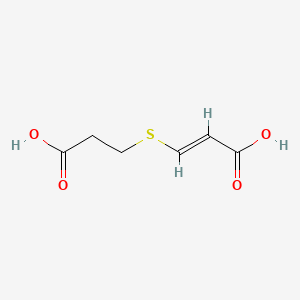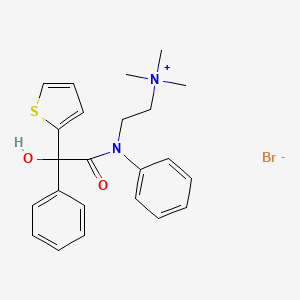
Phenethyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C11H18BrN. It is known for its applications in organic synthesis, particularly as a brominating and oxidizing agent. This compound is characterized by its crystalline powder form and orange color.
Méthodes De Préparation
Phenethyltrimethylammonium bromide can be synthesized through a multi-step process. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with 48% hydrobromic acid and bromine . This process yields the desired compound in a crystalline form. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Phenethyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: It can oxidize secondary alcohols to ketones and sulfides to sulfoxides.
Bromination: It is used for the bromination of alkenes and the α-position of carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of catalytic amounts of antimony bromide or copper bromide.
Common reagents used in these reactions include hydrobromic acid, bromine, and catalytic amounts of antimony bromide or copper bromide. The major products formed from these reactions are typically brominated or oxidized derivatives of the starting materials.
Applications De Recherche Scientifique
Phenethyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating and oxidizing agent in organic synthesis.
Biology: It has applications in the study of biological oxidation processes and enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of phenethyltrimethylammonium bromide involves its ability to donate bromine atoms or accept electrons during oxidation reactions. It targets molecular pathways involving the transfer of bromine or electrons, facilitating the transformation of substrates into brominated or oxidized products .
Comparaison Avec Des Composés Similaires
Phenethyltrimethylammonium bromide can be compared with other quaternary ammonium compounds such as:
Phenyltrimethylammonium bromide: Similar in structure but with a phenyl group instead of a phenethyl group.
Cetyltrimethylammonium bromide: Used in surfactant applications and has a longer alkyl chain.
Benzyltrimethylammonium bromide: Used in phase transfer catalysis and has a benzyl group instead of a phenethyl group.
This compound is unique due to its specific applications in bromination and oxidation reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
6068-85-5 |
|---|---|
Formule moléculaire |
C11H18BrN |
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
trimethyl(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZOMFHATVODXRID-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)








![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)


